Silk Scarlet
Overview
Description
Silk is a natural protein fiber produced by certain insect larvae to form cocoons . The best-known type of silk is obtained from the cocoons of the larvae of the mulberry silkworm. Silk has been used for thousands of years and was once considered extremely valuable.
Synthesis Analysis
Silk is synthesized in the silk glands of silkworms. The process involves the secretion of fibroin proteins and a gum called sericin that coats the fibers .Molecular Structure Analysis
Silk fibroin, the structural center of silk, is made up of layers of antiparallel beta sheets. Its primary structure is a heavy chain of about 390 kDa and a light chain of about 26 kDa linked by a single disulfide bond .Chemical Reactions Analysis
Silk undergoes degradation when exposed to strong acids, and this is due to the absence of covalent cross-links between the silk polymers .Physical and Chemical Properties Analysis
Silk is known for its high tensile strength, luster, and ability to be dyed in many colors. It’s also breathable, drapes well, and feels soft and luxurious .Scientific Research Applications
Tissue Engineering and Regenerative Medicine
Stem Cell-Based Tissue Engineering : Silk fibroin supports stem cell adhesion, proliferation, and differentiation, and promotes tissue repair, making it a promising scaffold for engineering various tissues like bone, ligament, cartilage, and skin (Wang et al., 2006).
Wound Healing Applications : Silk fibroin's biological features and wound healing capabilities make it valuable for fabricating biomedical devices and products for tissue engineering. It can also be combined with antimicrobial agents for enhanced healing and antibacterial properties (Pollini & Paladini, 2020).
Nervous System Repair : Silk-based biomaterials have been used for promoting neuronal growth and nerve guidance. They also exhibit anti-inflammatory and antioxidant properties beneficial for neuroprotection and regeneration in nervous system diseases (Yonesi et al., 2021).
Drug Delivery Systems
Controlled Drug Release : Silk fibroin's tunable biodegradation and bioresorbable attributes enable its use in drug delivery systems, providing efficient and specific vehicles for controlled drug release (Janani et al., 2019).
Silk-Based Multi-Block Copolymer Systems : These systems are designed for the delivery of small molecule drugs, proteins, and genes, highlighting the versatility and control offered by modified or recombinant silk proteins (Numata & Kaplan, 2010).
Biomedical Devices and Implantables
Biocompatible and Biodegradable Materials : Silk fibroin's unique mechanical properties, biocompatibility, and controlled degradability make it a suitable material for various biomedical devices and implantable technologies (Aigner, DeSimone & Scheibel, 2018).
Silk-Based Electronics and Photonics : Silk materials have been explored for their potential in optics, photonics, electronics, and optoelectronic applications due to their sustainable and versatile properties (Tao, Kaplan & Omenetto, 2012).
Novel Fabrication and Processing Techniques
3D Printed Scaffolds and Other Formats : Advanced fabrication methodologies like 3D printing have been employed to create a range of two-dimensional and three-dimensional silk-based matrices for biomedical applications (Janani et al., 2019).
Color Fastness Improvement in Silk : Techniques like the deposition of polyelectrolyte multilayers have been used to improve the color fastness of silk dyed with scarlet dye, which is crucial for maintaining the aesthetic and functional properties of silk in various applications (Dubas et al., 2007).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Silk Scarlet, a compound derived from the silk protein, primarily targets the structural integrity of various materials. The compound’s primary targets are the molecular structures within materials that require enhanced strength, flexibility, and durability .
Mode of Action
This compound interacts with its targets by integrating into the existing molecular structures, thereby enhancing their properties. The compound’s unique molecular configuration, which includes beta-sheet crystals and filaments, allows it to form strong, flexible bonds with the target material . This interaction results in materials that are significantly stronger and more resilient.
Biochemical Pathways
This compound affects the biochemical pathways involved in protein assembly and fiber formation. The compound’s interaction with these pathways results in the formation of materials with enhanced mechanical properties . The affected pathways lead to downstream effects such as increased strength, flexibility, and durability of the materials.
Pharmacokinetics
When applied to a material, this compound exhibits excellent distribution properties, integrating uniformly throughout the material to enhance its properties . The compound’s bioavailability in this context refers to its ability to be effectively utilized in the material to improve its structural characteristics.
Result of Action
The molecular and cellular effects of this compound’s action are evident in the enhanced properties of the materials it is applied to. The compound’s interaction with the molecular structures of these materials results in increased strength, flexibility, and durability . On a cellular level, this compound integrates into the material, reinforcing its structure and improving its mechanical properties.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s effectiveness can be influenced by factors such as temperature, pH, and humidity . This makes it a versatile compound for improving the properties of a wide range of materials.
Properties
IUPAC Name |
sodium;6-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O4S.Na/c23-18-11-8-13-4-1-2-6-17(13)20(18)22-21-15-9-10-16-14(12-15)5-3-7-19(16)27(24,25)26;/h1-12,23H,(H,24,25,26);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GETWKXDZCSCODM-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC4=C(C=C3)C(=CC=C4)S(=O)(=O)[O-])O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N2NaO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
8003-59-6 | |
Record name | Silk Scarlet | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008003596 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Naphthalenesulfonic acid, 6(or 7)-[2-(2-hydroxy-1-naphthalenyl)diazenyl]-, sodium salt (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.